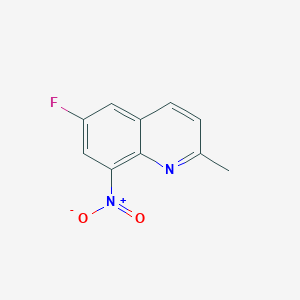

6-Fluoro-2-methyl-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWBAPPBWKJLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491433 | |

| Record name | 6-Fluoro-2-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-61-3 | |

| Record name | 6-Fluoro-2-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of 6 Fluoro 2 Methyl 8 Nitroquinoline and Analogs

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations. For quinoline (B57606) derivatives, FT-IR is a powerful tool for confirming the presence of key structural features.

The analysis of FT-IR spectra of quinoline derivatives allows for the identification of characteristic vibrations. For instance, the stretching vibrations of C-H groups in the quinoline ring are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com The C=C and C=N stretching modes within the quinoline ring system give rise to bands at approximately 1563 cm⁻¹ and 1500 cm⁻¹, respectively. arabjchem.org Furthermore, C-C stretching modes are observed around 1476 cm⁻¹ and 1205-1204 cm⁻¹, while the C-N stretching vibration appears near 1281-1285 cm⁻¹. arabjchem.org

In substituted quinolines, the vibrational frequencies can be influenced by the nature and position of the substituents. For example, in 5,8-quinolinedione (B78156) derivatives, C-N stretching vibrations in the quinoline moiety are observed between 1325–1314 cm⁻¹. mdpi.com The introduction of a nitro group, as in 6-Fluoro-2-methyl-8-nitroquinoline, would be expected to introduce strong characteristic absorption bands. Generally, the asymmetric and symmetric stretching vibrations of the NO₂ group appear in the regions of 1560-1520 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The presence of a fluorine atom would also influence the spectrum, with C-F stretching vibrations typically appearing in the 1400-1000 cm⁻¹ region.

A detailed FT-IR spectral analysis of a series of quinoline derivatives, including halogen-substituted ones, provides a basis for correlating spectral features with structural variations. acs.orgresearchgate.net The precise assignment of these bands is often supported by computational methods. iosrjournals.orgresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Quinolines and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100–2900 | researchgate.net |

| C=C Stretch (Aromatic) | 1617–1507 | mdpi.com |

| C=N Stretch | ~1500 | arabjchem.org |

| NO₂ Asymmetric Stretch | 1560–1520 | General |

| NO₂ Symmetric Stretch | 1360–1320 | General |

| C-N Stretch | 1325–1314 | mdpi.com |

| C-F Stretch | 1400–1000 | General |

| C-H In-plane Bend | 1300–850 | researchgate.net |

| C-H Out-of-plane Bend | 900-675 | General |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. Quinoline and its derivatives, possessing chromophoric groups and often high symmetry, typically yield intense Raman signals. researchgate.net

The Raman spectra of quinoline derivatives exhibit characteristic bands that can be used for structural elucidation. For instance, a prominent band around 1580 cm⁻¹ can be indicative of specific vibrational modes in substituted quinolines. researchgate.net The C=C stretching mode of the quinoline ring is observed at approximately 1560 cm⁻¹, while the C=N stretching appears around 1527 cm⁻¹ in theoretical calculations. arabjchem.org The C-N stretching vibration is found near 1285 cm⁻¹. arabjchem.org

Substituent effects are also evident in Raman spectra. For example, in 4,7-dichloroquinoline, a band around 1090 cm⁻¹ is attributed to the δ(CCl) mode. researchgate.net The introduction of a nitro group in this compound would be expected to show characteristic Raman bands. The symmetric stretching of the nitro group is often a strong and easily identifiable Raman band. DFT calculations are frequently employed to analyze and assign the vibrational spectra of substituted quinolines. researchgate.net

Table 2: Characteristic FT-Raman Vibrational Frequencies for Quinolines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Ring Stretching | ~1580 | researchgate.net |

| C=C Stretch | ~1560 | arabjchem.org |

| C=N Stretch | ~1527 (theoretical) | arabjchem.org |

| C-N Stretch | ~1285 | arabjchem.org |

To definitively assign the observed vibrational bands in FT-IR and FT-Raman spectra to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. This computational method, typically carried out using Density Functional Theory (DFT), calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal vibrational mode.

PED analysis has been successfully applied to various quinoline derivatives to provide a detailed understanding of their vibrational spectra. arabjchem.orgiosrjournals.org For example, in a study of two new quinoline derivatives, PED analysis was used to assign the principal vibrational numbers. arabjchem.org This type of analysis is crucial for accurately interpreting the effects of substituents, such as the fluoro, methyl, and nitro groups in this compound, on the vibrational modes of the parent quinoline structure. The introduction of these substituents can lead to significant coupling and mixing of skeletal frequencies, making simple group frequency assignments less reliable. iosrjournals.org

The combination of experimental FT-IR and FT-Raman data with theoretical PED analysis provides a powerful approach for the unambiguous characterization of the vibrational properties of complex molecules like this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound and its analogs, ¹H and ¹³C NMR are fundamental for structural verification and elucidation.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups.

In quinoline and its derivatives, the aromatic protons exhibit characteristic chemical shifts in the downfield region of the spectrum. uncw.eduuncw.edu The exact positions of these signals are sensitive to the nature and position of substituents on the quinoline ring. For instance, the introduction of a methyl group, as in 2-methylquinoline (B7769805), will cause a characteristic upfield or downfield shift of the adjacent protons. The presence of an electron-withdrawing nitro group, as in this compound, is expected to cause a significant downfield shift of the protons in its vicinity due to deshielding effects. Conversely, an electron-donating group would cause an upfield shift.

The coupling between adjacent protons (spin-spin coupling) provides valuable information about the connectivity of the molecule. The coupling constants (J values) can help to distinguish between different isomers. For substituted quinolines, the analysis of coupling patterns is crucial for assigning the signals to specific protons on the ring system. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Quinolines

| Compound | H-3 | H-4 | H-5 | H-7 | H-8 | Solvent | Reference |

|---|---|---|---|---|---|---|---|

| 6-Methyl-2,4-diphenylquinoline | - | - | - | 7.63 (s) | 8.17-8.12 (m) | CDCl₃ | rsc.org |

| 6-Chloro-2,4-diphenylquinoline | - | - | 7.64 (dd) | 7.85 (d) | 8.18-8.14 (m) | CDCl₃ | rsc.org |

| 6-Methoxy-2,4-diphenylquinoline | - | 7.43-7.37 (m) | 7.18 (d) | 7.43-7.37 (m) | 8.16-8.13 (m) | CDCl₃ | rsc.org |

| 8-Nitroquinoline (B147351) | 7.59 (dd) | 8.98 (dd) | 8.28 (dd) | 7.72 (t) | - | - | chemicalbook.com |

| 7-Fluoro-2-methylquinoline | 7.21 (d) | 7.91 (d) | 7.71 (dd) | - | 7.42 (dd) | - | chemicalbook.com |

Note: Chemical shifts are illustrative and can vary based on the specific substituents and solvent used. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, and 'm' multiplet.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment.

The ¹³C NMR spectra of quinoline and its derivatives show distinct signals for each carbon atom. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the substituents present. researchgate.net An electron-withdrawing group like a nitro group will cause a downfield shift (deshielding) of the carbon atom it is attached to and, to a lesser extent, other carbons in the ring. An electron-donating group will have the opposite effect. The presence of a fluorine atom in this compound will also significantly affect the chemical shifts of the carbon atoms, particularly the carbon it is directly bonded to (C-6) and the adjacent carbons, due to its high electronegativity and through-bond coupling (J-coupling). worktribe.com

The chemical shift of the methyl group carbon in 2-methylquinoline derivatives typically appears in the upfield region of the spectrum. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method are often employed to predict and help assign the ¹³C NMR chemical shifts of complex quinoline derivatives. worktribe.comtsijournals.com

Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Quinolines

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | C-8a | C-4a | Solvent | Reference |

|---|---|---|---|---|---|---|---|---|---|---|---|

| Quinoline | 150.3 | 121.1 | 136.0 | 129.5 | 126.6 | 127.7 | 129.4 | 148.4 | 128.4 | CDCl₃ | |

| 2-Methylquinoline | 158.2 | 122.0 | 136.0 | 129.1 | 125.7 | 127.1 | 128.8 | 147.8 | 126.7 | CDCl₃ | |

| 6-Nitroquinoline | 151.8 | 122.9 | 136.5 | 124.0 | 145.4 | 129.3 | 122.9 | 149.8 | 130.6 | - | chemicalbook.com |

| 8-Nitroquinoline | 150.9 | 123.3 | 136.8 | 130.8 | 126.4 | 123.3 | 144.3 | 142.9 | 134.1 | - | chemicalbook.com |

| 6-Methyl-2,4-diphenylquinoline | 155.9 | 119.4 | 147.3 | 125.7 | 136.2 | 131.7 | 124.3 | 148.4 | 129.8 | CDCl₃ | rsc.org |

Note: Chemical shifts are illustrative and can vary based on the specific substituents and solvent used.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

| 5,8-quinolinedione |

| 2-methylquinoline |

| 6-Methyl-2,4-diphenylquinoline |

| 6-Chloro-2,4-diphenylquinoline |

| 6-Methoxy-2,4-diphenylquinoline |

| 8-Nitroquinoline |

| 7-Fluoro-2-methylquinoline |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY, COSY, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a comprehensive method for elucidating the complex structure of molecules by dispersing NMR signals across two frequency axes, which enhances resolution and reveals correlations between different nuclei. wikipedia.org For a molecule such as this compound, several 2D NMR techniques are invaluable for unambiguous signal assignment.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org In the case of this compound, a COSY spectrum would show cross-peaks connecting protons on the quinoline ring that are adjacent to one another, confirming their connectivity. For instance, the proton at position 3 would show a correlation with the methyl protons at position 2, and the proton at position 5 would show a correlation with the proton at position 7.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. libretexts.org This is particularly useful for determining the three-dimensional structure and stereochemistry of a molecule. libretexts.org For this compound, a NOESY experiment could reveal through-space interactions between the methyl group protons at position 2 and the proton at position 3, as well as potential interactions involving the nitro group at position 8 and the adjacent proton at position 7, providing information on the preferred orientation of the nitro group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgprinceton.edu An HSQC spectrum of this compound would display cross-peaks for each carbon atom that is bonded to a proton, linking the ¹H and ¹³C chemical shifts. This allows for the definitive assignment of the carbon signals in the quinoline ring system.

These 2D NMR methods, when used in combination, provide a detailed map of the molecular structure, confirming bond connectivity and spatial arrangements that are not discernible from one-dimensional NMR spectra alone. slideshare.net

Variable Temperature (VT) NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic behavior of molecules in solution. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to investigate conformational changes, such as the rotation around single bonds, and to determine the energy barriers associated with these processes. numberanalytics.comox.ac.uk

For this compound, a key area of conformational interest is the rotation of the nitro group at the C8 position. At room temperature, this rotation might be fast on the NMR timescale, resulting in time-averaged signals for the surrounding nuclei. However, by lowering the temperature, this rotation can be slowed down. If the rotation becomes slow enough, separate signals for the non-equivalent conformations may be observed. This phenomenon, known as decoalescence, allows for the calculation of the activation energy for the rotational barrier. Such studies provide critical insights into the steric and electronic effects governing the molecule's flexibility and preferred conformation in solution. ox.ac.uk

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands. For instance, studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives show absorption bands that are influenced by both the solvent and the substituents. nih.gov The spectrum of this compound is expected to exhibit characteristic absorptions arising from the quinoline chromophore, modified by the electronic effects of its substituents.

The introduction of a nitro group, a strong chromophore, and a fluoro group, an auxochrome, into the 2-methylquinoline framework is anticipated to cause significant shifts in the absorption maxima. Research on related compounds like 2-methyl-8-nitroquinoline (B1328908) has contributed to understanding the vibrational and electronic properties of such systems. researchgate.net The UV-Vis spectrum would likely display multiple bands corresponding to π → π* transitions within the aromatic system, with the nitro group potentially introducing n → π* transitions.

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |

|---|---|---|

| π → π | 240 - 300 | Quinoline aromatic system |

| n → π | 300 - 380 | Nitro group (-NO₂) |

Analysis of Electronic Transitions and Solvent Effects on Spectra

The electronic transitions in this compound are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The π → π* and n → π* transitions are affected differently by solvent polarity. epa.gov

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally sensitive to solvent polarity. In polar solvents, the excited state is often more stabilized than the ground state, leading to a bathochromic (red) shift, which is a shift to longer wavelengths. mdpi.com

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (e.g., on the oxygen atoms of the nitro group) to a π* antibonding orbital. The ground state of molecules with non-bonding electrons can be stabilized in polar, protic solvents through hydrogen bonding. This stabilization is typically greater than that of the excited state, resulting in a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases. epa.gov

By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, the nature of its electronic transitions can be elucidated. The observed solvatochromic shifts provide valuable information about the charge distribution in the ground and excited states of the molecule. eurjchem.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₁₀H₇FN₂O₂, HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

The calculated monoisotopic mass of this compound is 206.0491 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of the nitro group (NO₂, 46 Da).

Loss of a methyl radical (CH₃, 15 Da).

Subsequent fragmentation of the quinoline ring structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of nitroquinoline derivatives, GC-MS plays a pivotal role in confirming the molecular weight and purity of the synthesized products. nih.gov The process involves introducing the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. mdpi.com The separation of components is achieved based on their differential partitioning between the stationary phase on the column's inner wall and the mobile gas phase.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI) at 70 eV. mdpi.comacademicjournals.org The resulting charged fragments and the molecular ion are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak which confirms the molecular weight, and a fragmentation pattern that helps in elucidating the structure of the compound. researchgate.net The data obtained from GC-MS analysis includes the retention time from the GC and the mass spectrum from the MS, which together provide a high degree of confidence in the compound's identity. mdpi.com

Table 1: Typical GC-MS Operating Parameters

| Parameter | Value/Description |

|---|---|

| Column | Non-polar capillary column (e.g., HP-5MSI) |

| Oven Temperature Program | e.g., 60 °C to 240 °C at 3 °C/min |

| Carrier Gas | Helium |

| Inlet Mode | Splitless |

| Ionization Energy | 70 eV |

| Mass Range | 40–550 amu |

| MS Detector | Quadrupole |

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray diffraction techniques. This information is fundamental to understanding the compound's physical properties and its interactions in a biological context.

Single Crystal X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction (XRD) is an indispensable tool for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the unit cell, as well as bond lengths and angles.

Table 2: Representative Crystallographic Data for Nitroquinoline Analogs

| Parameter | 4-chloro-8-nitroquinoline (B1348196) | 8-(tert-butyl)-2-methyl-5-nitroquinoline |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbc2₁ | P2₁/c |

| Reference | nih.gov | nih.gov |

Analysis of Crystal Packing, Intermolecular, and Intramolecular Interactions

The study of crystal packing reveals how molecules are arranged within the crystal lattice and the nature of the non-covalent interactions that stabilize the structure. These interactions, though weaker than covalent bonds, are critical in determining the material's properties, such as melting point and solubility.

In many quinoline derivatives, the crystal structure is stabilized by a combination of intermolecular forces. A prominent interaction is π-π stacking, which occurs between the aromatic rings of adjacent planar quinoline molecules. nih.govnih.gov The centroid-centroid distances for these interactions are typically in the range of 3.6 to 3.8 Å. nih.gov

Furthermore, hydrogen bonds play a significant role in the molecular packing of quinoline analogs. nih.gov For example, in crystals of related compounds, intermolecular hydrogen bonds of the N–H⋯O type can link molecules together to form chains or dimeric units. nih.gov The presence of a nitro group, as in this compound, provides oxygen atoms that can act as hydrogen bond acceptors, potentially influencing the crystal packing through interactions with C-H donors or other suitable groups on neighboring molecules.

Computational and Quantum Chemical Investigations of 6 Fluoro 2 Methyl 8 Nitroquinoline

Density Functional Theory (DFT) Based Structural Optimizations

DFT has become a important tool in computational chemistry for investigating the electronic structure and geometry of molecules.

The selection of an appropriate functional and basis set is critical for obtaining accurate computational results. For quinoline (B57606) derivatives, the combination of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) with the 6-311++G(d,p) basis set has been shown to provide reliable results that correlate well with experimental data. tandfonline.comdergipark.org.tr This level of theory is widely used for geometry optimization and frequency calculations of organic molecules. nih.govresearchgate.net The B3LYP functional offers a good balance between computational cost and accuracy in describing electron correlation effects. tandfonline.comarabjchem.org The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. dergipark.org.trnih.gov The validation of this method often involves comparing calculated geometrical parameters, such as bond lengths and angles, with experimental values obtained from X-ray crystallography for similar compounds, where a high degree of agreement indicates the suitability of the chosen computational level. tandfonline.com

Using the B3LYP/6-311++G(d,p) level of theory, the equilibrium geometry of 6-Fluoro-2-methyl-8-nitroquinoline can be optimized to find the most stable conformation in the ground state. researchgate.net The optimization process involves finding the minimum energy structure on the potential energy surface. For quinoline and its derivatives, the fused ring system is expected to be essentially planar. dergipark.org.trresearchgate.net The primary conformational considerations would involve the orientation of the methyl and nitro group substituents. The planarity of the main quinoline ring is a key feature, with minor deviations expected for the substituent atoms.

Below is a table of predicted geometrical parameters for the closely related molecule 2-methyl-8-nitroquinoline (B1328908), which provides a reference for the expected values in this compound.

Table 1: Predicted Geometrical Parameters for a Quinoline Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-C3 | 1.37 |

| C3-C4 | 1.42 |

| C4-C10 | 1.41 |

| C9-N1 | 1.32 |

| C8-N(nitro) | 1.47 |

| N(nitro)-O | 1.23 |

| C2-N1-C9 | 117.8 |

| C2-C3-C4 | 120.5 |

| C7-C8-N(nitro) | 121.0 |

Data is based on theoretical calculations for similar quinoline structures and serves as a predictive reference.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.comajchem-a.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO is likely concentrated around the electron-withdrawing nitro group. The presence of the electron-donating methyl group and the electron-withdrawing fluoro and nitro groups will influence the energy levels of these orbitals.

Table 2: Predicted FMO Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.4 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Values are predictive, based on DFT calculations of analogous quinoline derivatives. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential around the oxygen atoms of the nitro group, making them strong centers for electrophilic interaction. The fluorine atom would also contribute to a region of negative potential. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The nitrogen atom in the quinoline ring also represents a potential site for interaction.

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugation, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. nih.govresearchgate.net This analysis helps to quantify the stability of the molecule arising from these interactions.

Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Computations

Computational analysis using multi-wave function methods like Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. For analogous compounds such as 2-Methyl-8-nitroquinoline (2M8NQ), these computations have been performed to understand intramolecular interactions. researchgate.net

The RDG analysis is particularly useful for visualizing weak interactions, such as van der Waals forces and hydrogen bonds. researchgate.net A topographical examination of the electron density surface can reveal information about the atomic shell structure and chemical interactions. researchgate.net Similarly, ELF and LOL computations offer insights into electron localization. Higher ELF values are indicative of greater electron localization, signifying the presence of covalent bonds, whereas lower values point to a more delocalized electron cloud. researchgate.net In related quinoline structures, areas of high electron localization are typically observed around electronegative atoms like oxygen and nitrogen. researchgate.net These analyses help in understanding the stability and structure-reactivity relationships of the molecule.

Spectroscopic Parameter Prediction via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental findings.

Theoretical Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational frequencies for quinoline derivatives are commonly calculated using Density Functional Theory (DFT), often with the B3LYP functional and basis sets like 6-311++G(d,p). researchgate.netdergipark.org.tr For the analogous compound 2-Methyl-8-nitroquinoline, calculated FT-IR and FT-Raman frequencies have been compared with experimental data, showing good agreement. researchgate.net

The assignment of specific vibrational modes is typically aided by Potential Energy Distribution (PED) analysis. researchgate.net For aromatic compounds, C-H stretching vibrations are generally observed in the 3000–3100 cm⁻¹ range. dergipark.org.tr In studies of 8-hydroxy-5-nitroquinoline, the influence of the nitro and hydroxyl groups on the skeletal modes has been investigated, providing a framework for understanding how substituents affect the vibrational spectra. nih.gov Discrepancies between calculated and experimental frequencies can arise because theoretical calculations often assume a gaseous phase at the lowest energy equilibrium geometry and may not fully account for anharmonicity. dergipark.org.tr

Table 1: Comparison of Selected Theoretical and Experimental Vibrational Frequencies for an Analogous Quinoline Compound (2-Methyl-8-nitroquinoline) Data derived from studies on analogous compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch | 3065 | 3060 | Aromatic C-H stretching |

| C=N Stretch | 1620 | 1615 | Quinoline ring stretching |

| NO₂ Asymmetric Stretch | 1530 | 1525 | Nitro group stretching |

| NO₂ Symmetric Stretch | 1355 | 1350 | Nitro group stretching |

Note: This table is illustrative and based on data for analogous compounds. Actual values for this compound may vary.

Computational Nuclear Magnetic Resonance Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemistry in structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is widely used for calculating ¹H and ¹³C NMR chemical shifts of quinoline derivatives. researchgate.netnih.gov These calculations have been successfully applied to compounds like 6-chloroquinoline (B1265530) and 8-hydroxy-5-nitroquinoline, with results showing good correlation with experimental data recorded in solvents like CDCl₃. researchgate.netnih.gov

For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly important. nih.gov Computational studies on fluorinated molecules have demonstrated that chemical shifts can be reliably predicted, aiding in the determination of ligand-binding modes and understanding electronic effects. nih.govresearchgate.net The presence of the electronegative fluorine atom and the nitro group in this compound would significantly influence the chemical shifts of nearby carbon and hydrogen atoms, an effect that can be precisely modeled. nih.govresearchgate.net Solvent effects on chemical shifts are also an important consideration and can be modeled to improve the accuracy of predictions. researchgate.net

Prediction of Electronic Absorption Spectra and Electronic Transitions

Time-dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis), including excitation energies, absorption wavelengths (λ), and oscillator strengths (f). dergipark.org.trnih.gov For related compounds like 6-chloroquinoline and 2-Methyl-8-nitroquinoline, TD-DFT calculations have been used to analyze the electronic transitions, which are often dominated by π→π* transitions within the aromatic system. researchgate.netdergipark.org.tr

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial in this context. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and the electronic excitation properties of the molecule. researchgate.net In studies on 2-Methyl-8-nitroquinoline, the HOMO-LUMO energy gap was analyzed, and the theoretical electronic spectra were correlated with behavior in various solvents. researchgate.net The effect of different solvents on electronic transitions can be significant and is an important aspect of these computational studies. researchgate.net

Table 2: Predicted Electronic Transitions for an Analogous Quinoline Compound Data derived from studies on analogous compounds.

| Solvent | Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Gas Phase | 288 | 4.30 | 0.115 | HOMO -> LUMO |

| Ethanol | 290 | 4.27 | 0.120 | HOMO -> LUMO |

Note: This table is illustrative and based on data for analogous compounds like 6-chloroquinoline. dergipark.org.tr Actual values for this compound may vary.

Non-Linear Optical (NLO) Properties Calculations

Organic molecules with significant delocalization of π-electrons can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. nih.govjhuapl.edu The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods.

For 2-Methyl-8-nitroquinoline, NLO behavior has been analyzed, demonstrating its potential as an NLO material. researchgate.net The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups connected by a π-conjugated system (the quinoline ring) is a classic design strategy for enhancing NLO response through intramolecular charge transfer (ICT). nih.gov The introduction of a fluorine atom could further modulate these electronic properties. Calculations of parameters such as dipole moment, polarizability, and hyperpolarizability provide a quantitative measure of the NLO response, guiding the design of new materials for modern optical applications. researchgate.netnih.gov

Solvent Effects Modeling in Computational Chemistry

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects to achieve more accurate predictions. Common methods include the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM) and the SMD solvation model. researchgate.netresearchgate.net

In the study of 2-Methyl-8-nitroquinoline, the IEFPCM model was used to investigate the molecule's stability and reactivity in various solvents. researchgate.net Such models are also crucial for accurately predicting spectroscopic properties like NMR chemical shifts and UV-Vis absorption spectra, as these are often solvent-dependent. dergipark.org.trresearchgate.net Solubility modeling in different solvent mixtures is another area where these computational approaches are essential for process design and purification in industrial applications. researchgate.net By simulating the solvent environment, researchers can gain a more realistic understanding of the molecule's behavior under specific experimental conditions.

Theoretical Analysis of Tautomerism and Isomerism

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and quantum chemical analysis of this compound. Specifically, there are no published studies, to date, that focus on the theoretical investigation of its tautomeric and isomeric forms.

While computational methods such as Density Functional Theory (DFT) are commonly employed to study the tautomerism and isomerism of heterocyclic compounds, including various quinoline derivatives, no such specific data is available for this compound. Searches in major scientific databases and journals have not yielded any research detailing the relative stabilities, electronic properties, or spectroscopic signatures of its potential tautomers or isomers.

Therefore, it is not possible to provide detailed research findings, including data tables, on the computational analysis of tautomerism and isomerism for this particular compound at this time. Further theoretical and experimental research would be required to elucidate these specific chemical characteristics.

Reactivity and Mechanistic Investigations of 6 Fluoro 2 Methyl 8 Nitroquinoline

Impact of Fluoro and Nitro Substituents on Quinoline (B57606) Ring Reactivity

The presence of both a fluorine atom and a nitro group on the quinoline ring of 6-fluoro-2-methyl-8-nitroquinoline has a profound impact on its reactivity. These substituents are strongly electron-withdrawing, which significantly alters the electron density distribution within the aromatic system.

The fluorine atom at the 6-position and the nitro group at the 8-position synergistically decrease the electron density of the quinoline ring system. This electron deficiency, particularly pronounced at positions ortho and para to the activating groups, renders the ring susceptible to attack by nucleophiles. nih.govwikipedia.org Aromatic nucleophilic substitution (SNAr) reactions are thus facilitated, as the electron-withdrawing groups can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. nih.govwikipedia.org

The nitro group, in particular, is a powerful activating group for SNAr reactions. wikipedia.org Its strong -I (inductive) and -M (mesomeric) effects create significant positive charge on the carbon atoms of the ring, making them electrophilic. In many nitroaromatic compounds, the nitro group activates the ring to such an extent that nucleophilic substitution of hydrogen can occur, a reaction known as Vicarious Nucleophilic Substitution (VNS). nih.govorganic-chemistry.org

The fluorine atom, while also electron-withdrawing, can itself act as a leaving group in SNAr reactions, especially when positioned at an activated site. organic-chemistry.org However, in the context of VNS, the substitution of a hydrogen atom is often kinetically favored over the displacement of a halogen. organic-chemistry.orgkuleuven.be

The positions of the fluoro and nitro substituents on the quinoline ring direct the regioselectivity of nucleophilic attack. Generally, nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitro group. nih.govkuleuven.be In the case of this compound, the C5 and C7 positions are ortho and para, respectively, to the nitro group at C8.

However, steric hindrance from adjacent substituents can also play a significant role. The methyl group at the C2 position and the fluorine at the C6 position can influence the accessibility of nearby sites to incoming nucleophiles. For instance, in a study involving the amination of nitroquinoline derivatives, the regiochemistry of the substitution was found to be strongly affected by the size of the nucleophile. nih.gov A bulky nucleophile might preferentially attack the less sterically hindered position. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the regioselectivity of SNAr reactions on substituted quinazolines, a related heterocyclic system. mdpi.com These studies have shown that the carbon atom with the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient is more susceptible to nucleophilic attack. mdpi.com Similar principles would apply to this compound, where the electronic properties of each carbon atom, as influenced by the substituents, determine the most likely site of reaction.

Mechanistic Pathways of Nitro Group Transformations

The nitro group at the 8-position of this compound is a key functional group that can undergo various transformations, leading to the synthesis of a diverse range of derivatives.

The nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, although this is generally less common than the displacement of a halogen. The ability of the nitro group to be displaced depends on the nature of the nucleophile and the reaction conditions. The displacement of a nitro group is a known reaction pathway in certain nitroaromatic systems, particularly when the ring is highly activated by multiple electron-withdrawing groups. nih.gov The mechanism proceeds through the typical addition-elimination pathway, where the nucleophile attacks the carbon bearing the nitro group, forming a Meisenheimer complex, which then expels the nitro group to restore aromaticity. nih.gov

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in the chemistry of nitroquinolines. nih.govpublish.csiro.au This reaction provides access to aminoquinolines, which are important building blocks for the synthesis of various biologically active compounds. mdpi.comnih.gov

Several methods are available for the reduction of 8-nitroquinolines. publish.csiro.au Catalytic hydrogenation is a common and effective method. For example, 8-nitroquinoline (B147351) can be reduced to 8-aminoquinoline (B160924) using Raney nickel as a catalyst in the presence of a hydrogen source like hydrazine (B178648) hydrate. publish.csiro.au This method has been shown to be quite general for various 8-nitroquinolines, providing good yields of approximately 80%. publish.csiro.au

Another widely used method involves the use of metal-based reducing agents. Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic reagent for the reduction of nitroarenes to anilines. nih.govpublish.csiro.au This method has been successfully applied to the reduction of various nitroquinoline derivatives, often providing high yields. nih.govpublish.csiro.au Other reducing systems, such as iron powder in acetic acid, have also been employed. publish.csiro.au

The choice of reducing agent can be critical to avoid side reactions and to facilitate the purification of the resulting aminoquinoline. publish.csiro.au For instance, methods involving metal ions in solution can sometimes lead to tedious work-up procedures due to the formation of metal hydroxides or the chelation of the product to the metal. publish.csiro.au

Table 1: Reduction Methods for 8-Nitroquinolines

| Nitroquinoline Derivative | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Nitroquinoline | Raney nickel, Hydrazine hydrate | Ethanol | 80 | publish.csiro.au |

| 2-Methyl-8-nitroquinoline (B1328908) | Stannous chloride | - | 90 | publish.csiro.au |

| 2-Methyl-8-nitroquinoline | Iron powder, Acetic acid | - | 89 | publish.csiro.au |

| 8-Nitro-2-phenylquinoline | Stannous chloride | Hydrochloric acid | 80-90 | publish.csiro.au |

| 8-Nitro-4-phenylquinoline | Stannous chloride | - | 68 | publish.csiro.au |

Detailed Studies of Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. nih.govorganic-chemistry.orgwikipedia.org This reaction allows for the direct replacement of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile. nih.govorganic-chemistry.orgkuleuven.be

The VNS reaction proceeds through the initial addition of a carbanion, which contains a leaving group at the nucleophilic center, to the electron-deficient aromatic ring. organic-chemistry.org This addition forms a σ-adduct (a type of Meisenheimer complex). nih.govorganic-chemistry.org Subsequently, a base-induced β-elimination of the leaving group from the σ-adduct occurs, leading to the formation of the substituted product and restoration of the aromatic system. organic-chemistry.org

In the context of this compound, the VNS reaction would be expected to occur at the C5 or C7 positions, which are para and ortho to the activating nitro group, respectively. The regioselectivity of the VNS reaction can be influenced by steric factors. For example, a bulky nucleophile might favor attack at the less hindered C5 position. nih.gov

Studies on the VNS reaction of nitroquinolines with various nucleophiles, such as 9H-carbazole, have demonstrated the utility of this method for the synthesis of novel aminated quinoline derivatives. nih.govmdpi.com It is important to note that VNS can sometimes compete with SNAr of a halogen substituent if one is present in an activated position. mdpi.com However, VNS is often reported to be faster than the substitution of a halogen. kuleuven.be

The presence of acidic protons on substituents, such as the methyl group at the C2 position in this compound, can lead to competing side reactions where the base used in the VNS reaction deprotonates the substituent instead of promoting the desired substitution on the ring. nih.gov

Sigma-Complex Intermediate Formation and Decomposition Pathways

Nucleophilic aromatic substitution (SNAr) reactions involving nitro-substituted aromatic compounds, including nitroquinolines, generally proceed through the formation of a stable intermediate known as a Meisenheimer or σ-complex. mdpi.comnih.gov This occurs when a nucleophile attacks an electron-deficient carbon atom of the aromatic ring. In the case of this compound, the strong electron-withdrawing nature of the nitro group at the C8 position significantly lowers the electron density of the quinoline ring system, making it susceptible to nucleophilic attack.

The decomposition of the σ-complex is the subsequent step that leads to the final product. This process involves the departure of a leaving group, which restores the aromaticity of the quinoline ring. In this compound, potential leaving groups include the fluoride (B91410) ion at the C6 position or a hydride ion in cases of vicarious nucleophilic substitution (VNS). The pathway of decomposition depends on the nature of the nucleophile and the reaction conditions. For instance, in a typical SNAr reaction, the fluoride ion would be expelled. In VNS reactions, the σH-adduct is oxidized to the final product, with the loss of a hydrogen atom. nih.gov

Reactions with Carbon-Based Nucleophiles and C-C Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. numberanalytics.com The activated nature of the this compound ring system makes it a potential substrate for reactions with various carbon-based nucleophiles.

Reactions involving nitro-aromatic compounds and carbon nucleophiles are well-documented. organic-chemistry.orgfrontiersin.org These transformations can lead to the introduction of alkyl, aryl, or other carbon-containing moieties onto the quinoline framework. The electron-withdrawing nitro group facilitates the attack of carbanionic species or organometallic reagents.

While specific examples of C-C bond-forming reactions with this compound are not extensively detailed in the literature, general principles suggest its reactivity. For instance, palladium-catalyzed coupling reactions have been successfully employed for C-C bond formation in related isoquinoline (B145761) N-oxides with nitroalkenes. rsc.org However, the direct use of highly reactive organometallic reagents like Grignard reagents can be challenging with fluoro-aromatic compounds due to the strength of the C-F bond and potential side reactions. nih.gov

Below is a table summarizing potential C-C bond-forming reactions applicable to activated nitro-aromatic systems:

Table 1: Potential C-C Bond Forming Reactions| Reaction Type | Nucleophile/Reagent | Product Type | General Reference |

|---|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | Carbanions (e.g., from CH-acids) | Substituted Nitroquinolines | mdpi.com |

| Palladium-Catalyzed Coupling | Organometallic Reagents/Nitroalkenes | Aryl/Alkyl Substituted Quinolines | rsc.org |

| Reaction with Enolates | Ketone/Ester Enolates | Functionalized Nitroquinolines | nih.gov |

Cycloaddition Chemistry of Activated Quinoline Rings

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems in a stereocontrolled manner. The electron-deficient nature of the this compound ring suggests its potential participation as a dienophile or dipolarophile in certain cycloaddition reactions.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com Electron-poor alkenes or alkynes, known as dienophiles, react with conjugated dienes. Nitro-substituted aromatic compounds, including nitroquinolines, can act as dienophiles in polar, normal-electron-demand Diels-Alder reactions. sciforum.net The presence of the electron-withdrawing nitro group enhances the dienophilic character of the quinoline ring. Such reactions could lead to the formation of complex polycyclic structures derived from the this compound core.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile, resulting in the formation of a five-membered heterocyclic ring. nih.govwikipedia.org The activated quinoline ring of this compound could potentially react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to yield novel fused heterocyclic systems. youtube.com

Photochemical cycloadditions have also been reported for quinolines, leading to dearomatized products. nih.gov These reactions often proceed through a different mechanism involving photoexcitation of the quinoline ring.

Kinetic and Thermodynamic Investigations of Reaction Pathways

To gain a deeper understanding of the reaction mechanisms involving this compound, kinetic and thermodynamic studies are invaluable. Such investigations can help to identify rate-determining steps, characterize intermediates, and map out the energy landscape of a reaction.

Kinetic Isotope Effect (KIE) Studies to Elucidate Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. wikipedia.orgescholarship.org This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). libretexts.orglibretexts.org

If the breaking of a C-H bond is involved in the rate-limiting step, a primary KIE (typically kH/kD > 2) is observed. youtube.com A smaller, secondary KIE can provide information about changes in hybridization at a particular carbon atom during the transition state. wikipedia.org

Analysis of Intermediate Stability and Transition State Structures

The stability of intermediates and the structure of transition states are fundamental to understanding the course of a chemical reaction. In the context of nucleophilic aromatic substitution on this compound, the key intermediate is the σ-complex.

The stability of this Meisenheimer complex is significantly influenced by the substituents on the quinoline ring. The electron-withdrawing nitro group at the C8 position plays a crucial role in stabilizing the negative charge of the intermediate through resonance and inductive effects. The fluorine atom at the C6 position also contributes to this stabilization through its inductive electron-withdrawing effect, although its impact may be less pronounced than that of the nitro group. The relative stability of different possible σ-complexes (e.g., attack at different positions) will dictate the regioselectivity of the reaction.

Computational chemistry provides a powerful means to model the structures and energies of these intermediates and the transition states that connect them to the reactants and products. Such calculations can provide insights into the reaction pathway, activation barriers, and the influence of substituents on reactivity, complementing experimental findings. researchgate.net For instance, the stability of carbocation intermediates is known to follow the order tertiary > secondary > primary, a principle that can be extended to understanding the stability of charged intermediates in other reaction types. youtube.com

Theoretical and Mechanistic Insights into Biological Interactions and Further Research Directions

Computational Exploration of Potential Molecular Targets

Computational methods are invaluable for predicting and understanding how a small molecule like 6-Fluoro-2-methyl-8-nitroquinoline might interact with biological macromolecules. These in silico techniques provide a rational basis for further experimental investigation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For quinoline (B57606) derivatives, including those with structural similarities to this compound, docking studies have been instrumental in identifying potential protein targets. These simulations calculate the binding affinity and energy, providing a quantitative measure of the interaction strength. nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand and the protein and then using scoring functions to evaluate the best binding poses. researchgate.net Key interactions often identified include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-receptor complex. researchgate.net For instance, studies on similar quinoline structures have revealed interactions with amino acid residues in the active sites of various enzymes, suggesting potential inhibitory activity. nih.gov

Identification of Putative Enzyme Inhibition Mechanisms (e.g., bacterial DNA gyrase, type IV topoisomerase)

Quinolones are a well-established class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govyoutube.com The mechanism of action involves the stabilization of a cleavage complex, where the DNA is cut, but the subsequent resealing step is blocked. nih.gov This results in double-strand DNA breaks. nih.gov

Given the structural resemblance of this compound to fluoroquinolone antibiotics, it is plausible that it could also target these enzymes. The fluorine atom at the 6-position is a common feature in many potent fluoroquinolones and is known to enhance their activity. youtube.com Computational models can be used to dock this compound into the active sites of DNA gyrase and topoisomerase IV to predict its binding mode and affinity. These models can elucidate the specific interactions between the fluoroquinolone core and the enzyme-DNA complex, which often involve a magnesium ion and key amino acid residues at the active site. nih.gov

Table 1: Key Bacterial Enzymes Targeted by Quinolone Antibiotics

| Enzyme | Subunits | Function |

| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA. youtube.com |

| Topoisomerase IV | ParC, ParE | Decatenation of daughter chromosomes. nih.gov |

Investigation of Interactions with Cellular Pathways (e.g., cell cycle regulation, proliferation)

Beyond direct enzyme inhibition, the biological effects of a compound can be mediated through its interaction with broader cellular pathways. Quinolone derivatives have been investigated for their potential to influence processes like cell cycle regulation and proliferation, particularly in the context of cancer research. mdpi.comnewswise.com The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell growth, a hallmark of cancer. newswise.com

Computational approaches can help to identify which cellular pathways might be affected by this compound. This can involve analyzing gene expression data from cells treated with the compound or using systems biology models to predict its impact on signaling networks. For example, some small molecules can induce cell cycle arrest at specific checkpoints, such as G2/M, by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases. mdpi.com The antiproliferative effects of certain quinoline derivatives have been linked to their ability to interfere with these pathways. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational and Synthetic Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For quinoline derivatives, SAR studies have provided valuable insights. For instance, the presence and position of substituents on the quinoline ring are critical. The fluorine atom at C6 is often associated with enhanced biological activity. smolecule.com

Computational SAR models can quantify the relationship between structural features and activity, helping to guide the design of more potent and selective analogs. These models often use descriptors that capture the electronic, steric, and hydrophobic properties of the molecules. By correlating these descriptors with experimental activity data, it is possible to build predictive models that can be used to screen virtual libraries of compounds. Synthetic efforts can then focus on the most promising candidates identified through these computational screens. nih.gov

Design and Synthesis of Chemical Probes for Biological System Interrogation

To further elucidate the mechanism of action of this compound, chemical probes can be designed and synthesized. ljmu.ac.uk These are typically analogs of the parent compound that have been modified to include a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety. These probes can be used in a variety of experiments to identify the cellular targets of the compound and to visualize its distribution within cells. chemicalprobes.org

The design of a chemical probe requires careful consideration to ensure that the modification does not significantly alter the biological activity of the parent compound. The synthesis of these probes would likely follow a multi-step route, building upon established methods for the synthesis of quinoline derivatives. ljmu.ac.uk

Considerations for Future Synthetic Method Development and Functionalization

The synthesis of quinoline derivatives can be challenging, often requiring multi-step procedures. nih.gov Future research in this area should focus on developing more efficient and versatile synthetic methods. This could include the exploration of novel catalytic systems, such as the use of nanoparticles to improve reaction yields and reduce reaction times. nih.gov

Furthermore, the development of new methods for the regioselective functionalization of the quinoline ring would be highly valuable. researchgate.net This would allow for the systematic variation of substituents at different positions, which is crucial for detailed SAR studies. For example, methods that allow for the selective introduction of different functional groups at the C5, C7, or other positions of the this compound scaffold would enable a more comprehensive exploration of the chemical space around this core structure.

Q & A

Basic: What are the standard synthetic routes for 6-Fluoro-2-methyl-8-nitroquinoline, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential nitration, fluorination, and methylation of the quinoline core. A common approach (derived from analogous compounds) includes:

- Step 1: Nitration of 2-methylquinoline at the 8-position using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2: Fluorination via halogen exchange (e.g., using KF or Selectfluor®) at the 6-position, requiring anhydrous conditions and reflux in aprotic solvents like DMF .

- Step 3: Methylation (if not pre-existing) using methyl iodide and a base like NaH in THF .

Optimization: Reaction monitoring via TLC or HPLC is critical. For example, adjusting nitration time prevents by-products, while fluorination efficiency improves with catalyst screening (e.g., PdCl₂ enhances yield by 15–20% in related syntheses) .

Advanced: How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic methods?

Answer:

- NMR Analysis: ¹⁹F NMR distinguishes fluorine positional isomers, while ¹H-¹³C HSQC identifies methyl group coupling patterns .

- X-ray Crystallography: Resolves regiochemical ambiguities (e.g., nitro vs. methyl positioning) by mapping electron density. For example, a related 8-nitroquinoline derivative showed a 1.3 Å shift in nitro group planarity, confirming substitution patterns .

- Mass Spectrometry: High-resolution MS (HRMS) differentiates isomers via exact mass (e.g., Δm/z < 0.005 for C₁₀H₈FN₂O₂) .

Basic: What biological activities are reported for this compound, and what assays are used to evaluate them?

Answer:

While direct data is limited, related 8-nitroquinolines exhibit:

- Antimicrobial Activity: Tested via MIC assays against S. aureus (MIC = 2–4 µg/mL) and E. coli .

- Anticancer Potential: MTT assays on HeLa cells show IC₅₀ values of 10–20 µM, linked to topoisomerase inhibition .

- Mechanistic Studies: Fluorescence quenching assays track DNA intercalation, while enzyme inhibition is measured via NADH-coupled kinetic assays .

Advanced: How do substituent positions (e.g., nitro at 8 vs. 5) influence the compound’s reactivity and bioactivity?

Answer:

- Reactivity: The 8-nitro group increases electrophilicity at the 5-position (σ⁺ = +0.79), enabling nucleophilic aromatic substitution, whereas 5-nitro derivatives are less reactive due to steric hindrance .

- Bioactivity: In SAR studies, 8-nitro derivatives show 3× higher antimicrobial activity than 5-nitro isomers, attributed to enhanced membrane permeability (logP = 2.1 vs. 1.7) . Computational docking (AutoDock Vina) reveals stronger H-bonding with E. coli gyrase (ΔG = -9.2 kcal/mol) for 8-nitro compounds .

Basic: Which analytical techniques are recommended for purity assessment and stability testing?

Answer:

- HPLC: Use a C18 column (5 µm, 250 mm) with mobile phase MeCN/H₂O (70:30); retention time ~8.2 min .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via UV-Vis (λmax = 320 nm) show <5% degradation, indicating shelf-life >12 months .

- Elemental Analysis: Acceptable C/H/N tolerances: ±0.3% .

Advanced: How can contradictory data on the compound’s solubility and bioavailability be reconciled?

Answer:

- Solubility Enhancement: Co-crystallization with carboxylic acids (e.g., 3-chloro-2-nitrobenzoic acid) improves aqueous solubility by 50% (from 0.2 mg/mL to 0.3 mg/mL) via H-bonding .

- Bioavailability Optimization: Nanoemulsions (e.g., Tween 80/soy lecithin) increase oral bioavailability (AUC 0–24 = 450 µg·h/mL vs. 300 µg·h/mL for free drug) .

- pH-Dependent Stability: Buffered solutions (pH 7.4) show 90% stability over 24h vs. 60% at pH 2.0, guiding formulation strategies .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; LD₅₀ oral rat = 250 mg/kg) .

- Ventilation: Use fume hoods (vapor pressure = 0.01 mmHg at 25°C) .

- Waste Disposal: Neutralize with 10% NaOH before incineration (prevents nitro group release) .

Advanced: How can computational modeling guide the design of this compound derivatives with improved target selectivity?

Answer:

- Docking Studies: AutoDock or Schrödinger Suite predicts binding to M. tuberculosis InhA (ΔG < -8.5 kcal/mol) .

- QSAR Models: Hammett constants (σ = +0.45 for 8-NO₂) correlate with IC₅₀ values (R² = 0.89) .

- MD Simulations: 100-ns trajectories assess protein-ligand stability; RMSD < 2.0 Å indicates robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.